molecular formula C7H8N2OS B2553852 2-Cyclopropyl-1,3-oxazole-4-carbothioamide CAS No. 2126178-44-5

2-Cyclopropyl-1,3-oxazole-4-carbothioamide

Cat. No.: B2553852
CAS No.: 2126178-44-5
M. Wt: 168.21
InChI Key: CHWASAILSHOJNF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. ijarsct.co.in This structural feature imparts unique physical and chemical properties that are often essential for biological activity. ijarsct.co.inijraset.com The prevalence of heterocyclic motifs in nature is remarkable; they are found in essential biomolecules such as DNA, chlorophyll, and numerous vitamins and alkaloids like morphine and penicillin. ijarsct.co.inijpsr.com

In the realm of medicinal chemistry, it is estimated that over 90% of new drugs incorporate heterocyclic frameworks, highlighting their critical role in drug discovery and development. ijraset.com Their diverse structures allow for a wide range of interactions with biological targets, leading to therapeutic effects across various diseases, including cancer, infectious diseases, and neurological disorders. ijraset.com Beyond pharmaceuticals, heterocyclic compounds are vital in the development of agrochemicals, dyes, and functional materials like conducting polymers and organic semiconductors. ijpsr.com The ability of chemists to synthesize and modify these structures with precision has been a driving force in the advancement of modern science and technology.

Overview of Oxazole (B20620) Derivatives in Organic and Medicinal Chemistry

The oxazole nucleus, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. tandfonline.comjournalajst.com Oxazole derivatives are known to interact with a variety of enzymes and receptors in biological systems through non-covalent bonds, leading to a broad spectrum of biological activities. tandfonline.comnih.govresearchgate.net

Numerous oxazole-containing compounds have been developed as clinical drugs or are currently in clinical trials for the treatment of a wide range of diseases. nih.govresearchgate.net Their therapeutic applications are extensive, encompassing roles as antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The stability of the oxazole ring and its capacity for diverse substitutions make it an attractive component in the design of new therapeutic agents. nih.gov The synthesis of oxazole derivatives is a significant area of focus for organic chemists, with various methods being developed to create novel compounds with enhanced biological activity and reduced toxicity. journalajst.comnih.gov

Table 1: Examples of Biologically Active Oxazole Derivatives

Compound Biological Activity Reference
Aleglitazar Antidiabetic nih.gov
Ditazole Platelet aggregation inhibitor nih.gov
Mubritinib Tyrosine kinase inhibitor nih.gov

Contextualization of Carbothioamide Functionalities in Chemical Synthesis and Biological Systems

The carbothioamide group, also known as a thioamide, is a functional group characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to a nitrogen atom. This moiety is a key structural feature in a variety of biologically active compounds and serves as a versatile intermediate in organic synthesis. researchgate.net

Carbothioamide derivatives have demonstrated a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. nih.govresearchgate.netacs.org The presence of the sulfur atom often enhances the lipophilicity and metabolic stability of a molecule, which can be advantageous for drug design. The lone pair of electrons on the sulfur and nitrogen atoms allows for chelation with metal ions, a property that is crucial for the biological activity of some metalloenzymes. nih.gov

In chemical synthesis, carbothioamides are valuable precursors for the construction of various heterocyclic systems, such as thiazoles and thiadiazoles. researchgate.net The reactivity of the thioamide group allows for a range of chemical transformations, making it a useful building block in the synthesis of complex organic molecules.

Table 2: Selected Biological Activities of Carbothioamide Derivatives

Biological Activity Example Application Reference
Anticancer Inhibition of cancer cell lines acs.orgnih.gov
Antibacterial Activity against pathogenic bacteria researchgate.net
Antifungal Inhibition of fungal growth researchgate.net

Research Rationale and Academic Objectives Pertaining to 2-Cyclopropyl-1,3-oxazole-4-carbothioamide

While specific research findings on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established significance of its constituent parts. The academic objectives for studying this compound would likely revolve around the synergistic effects of combining the cyclopropyl (B3062369), oxazole, and carbothioamide moieties.

The introduction of a cyclopropyl group can confer unique conformational constraints and metabolic stability to a molecule. The oxazole ring provides a stable, aromatic core that is a known pharmacophore. The carbothioamide group offers a site for hydrogen bonding and potential metal chelation, in addition to being a precursor for further heterocyclic synthesis.

Therefore, research into this compound would likely aim to:

Synthesize and characterize the compound.

Investigate its potential biological activities, drawing hypotheses from the known properties of oxazoles and carbothioamides. This could include screening for anticancer, antimicrobial, or anti-inflammatory properties.

Explore its utility as a building block in the synthesis of more complex molecules and novel heterocyclic systems.

Conduct structure-activity relationship (SAR) studies by modifying the cyclopropyl group and the substituents on the carbothioamide nitrogen to optimize biological activity.

The unique combination of these three functional groups in a single molecule presents a compelling case for its synthesis and evaluation as a potential lead compound in drug discovery or as a versatile intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1,3-oxazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-6(11)5-3-10-7(9-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWASAILSHOJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis Strategies for 2 Cyclopropyl 1,3 Oxazole 4 Carbothioamide and Its Derivatives

Retrosynthetic Analysis of the 2-Cyclopropyl-1,3-oxazole-4-carbothioamide Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. The most straightforward approach begins with functional group interconversion, followed by the deconstruction of the heterocyclic core.

Thioamide Disconnection: The primary carbothioamide group at the C4 position is a key functional group. It can be retrosynthetically disconnected via functional group interconversion to a more common precursor, such as an oxazole-4-carboxamide (B1321646) or an oxazole-4-carboxylate ester. The conversion of a carboxamide to a carbothioamide is a standard transformation, often accomplished using thionating agents like Lawesson's reagent.

Oxazole (B20620) Ring Disconnection: The central 1,3-oxazole ring can be disconnected according to several established synthetic methodologies. For a 2,4-disubstituted oxazole, a highly convergent strategy involves disconnecting the ring into two primary fragments. A logical disconnection breaks the C2-N3 and O1-C5 bonds. This leads to two precursor synthons:

A synthon providing the C2 and N3 atoms, which can be derived from cyclopropanecarboxamide (B1202528) . The cyclopropyl (B3062369) group is thus introduced directly from this starting material.

A three-carbon synthon providing the C4, C5, and O1 atoms. This fragment can be derived from an α-carbonyl compound , such as an α-diazoketone or an α-haloketone. This strategy directly establishes the regiochemistry of the 2,4-disubstituted pattern.

This retrosynthetic pathway simplifies the complex target into readily accessible starting materials: cyclopropanecarboxamide and a suitable three-carbon electrophilic ketone derivative.

Methodologies for the Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is the cornerstone of the synthesis. A variety of methods, ranging from classical name reactions to modern catalytic approaches, can be employed.

Classical methods for oxazole synthesis have been foundational in heterocyclic chemistry. nih.gov

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or polyphosphoric acid. evitachem.comorganic-chemistry.orgbeilstein-journals.org The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular attack of the enolized ketone and subsequent dehydration to form the aromatic oxazole ring. nih.gov

Bredereck Reaction: The Bredereck synthesis provides 2,4-disubstituted oxazoles by reacting α-haloketones with amides. nih.govresearchgate.net This method is an efficient and clean process for assembling the target scaffold. researchgate.net

Van Leusen Oxazole Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with aldehydes to form 5-substituted oxazoles. acs.orgbeilstein-journals.orgorganic-chemistry.org Modifications of this reaction can also yield 4,5-disubstituted oxazoles. nih.gov

Modern approaches often offer milder conditions, broader substrate scope, and improved regioselectivity. These include various metal-catalyzed cycloisomerization reactions of propargylic amides and photocatalytic methods. nih.gov A particularly relevant modern strategy is the coupling of α-diazoketones with amides. researchgate.netorganic-chemistry.org

Achieving the specific 2,4-disubstitution pattern of the target molecule requires precise regiochemical control. Several synthetic strategies are particularly effective for this purpose.

One robust method starts from α-amino acids. organic-chemistry.orgnih.gov In this sequence, an α-amino acid is first acylated, and the carboxylic acid is then reduced to an aldehyde, forming an α-acylamino aldehyde. A subsequent cyclodehydration step, often using reagents like triphenylphosphine (B44618) and hexachloroethane, yields the 2,4-disubstituted oxazole. organic-chemistry.org

The reaction between α-haloketones and primary amides (the Bredereck reaction) is another direct route to 2,4-disubstituted oxazoles. researchgate.net However, one of the most efficient and versatile modern methods for achieving this regioselectivity is the reaction of α-diazoketones with amides, which is discussed in detail below.

A novel and highly efficient metal-free method for synthesizing 2,4-disubstituted oxazoles involves the Brønsted acid-catalyzed coupling of α-diazoketones with amides or thioamides. researchgate.netorganic-chemistry.org Trifluoromethanesulfonic acid (TfOH) is an effective catalyst for this transformation, which proceeds under mild, room-temperature conditions. organic-chemistry.org

The proposed mechanism begins with the protonation of the α-diazoketone by TfOH, followed by the loss of dinitrogen gas to form a reactive α-keto carbocation. This intermediate is trapped by the triflate anion to form a key intermediate. The amide then acts as a nucleophile, attacking the α-carbon and displacing the triflate group. The resulting adduct undergoes intramolecular cyclization via the attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to yield the final 2,4-disubstituted oxazole product. organic-chemistry.org This method is characterized by its simplicity, broad substrate scope, and good to excellent yields. researchgate.net

Entryα-DiazoketoneAmide/ThioamideProductYield (%)
11-Diazo-3,3-dimethylbutan-2-oneBenzamide2-Phenyl-4-(tert-butyl)oxazole98
21-Diazo-3,3-dimethylbutan-2-oneThioacetamide2-Methyl-4-(tert-butyl)thiazole96
31-Diazo-1-phenyl-ethan-1-oneBenzamide2,4-Diphenyloxazole99
41-Diazo-1-(furan-2-yl)ethan-1-oneBenzamide2-Phenyl-4-(furan-2-yl)oxazole99
51-Diazo-1-phenylethan-1-one4-Methoxybenzamide2-(4-Methoxyphenyl)-4-phenyloxazole99

This table presents selected examples from the TfOH-catalyzed cyclization of α-diazoketones with amides and thioamides, demonstrating the reaction's high efficiency and functional group tolerance. Data sourced from Luo, M., et al. (2024). organic-chemistry.org

Introduction of the Cyclopropyl Moiety at Position 2 of the Oxazole Ring

The incorporation of the cyclopropyl group at the C2 position is a critical step that defines the final molecule. This is most efficiently achieved by using a starting material that already contains the cyclopropyl moiety.

The most direct route for introducing the cyclopropyl group at the C2 position is to employ cyclopropanecarboxamide as the amide component in a cyclization reaction that forms the oxazole ring. The aforementioned Brønsted acid-catalyzed reaction with an α-diazoketone is highly suitable for this purpose.

For instance, the reaction of an appropriate α-diazoketone, such as 1-diazo-3-ethoxy-propan-2-one (a precursor for an ethyl carboxylate group at C4), with cyclopropanecarboxamide would directly yield ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate. This intermediate contains the complete carbon skeleton and the correct substitution pattern of the target molecule, requiring only the conversion of the ester to the carbothioamide. The broad amide scope of this reaction strongly supports the feasibility of this approach. organic-chemistry.org

The final synthetic step involves the conversion of the C4 functional group (e.g., an ester or nitrile) into the desired primary carbothioamide. If the oxazole synthesis yields an ethyl or methyl ester at C4, it can be converted to the corresponding primary amide (2-cyclopropyl-1,3-oxazole-4-carboxamide) via ammonolysis. This intermediate amide can then be thionated using a standard thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and effective reagent for converting amides to thioamides. organic-chemistry.orgnih.govorganic-chemistry.org The reaction is typically performed by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or dioxane. acs.org

Elaboration of the Carbothioamide Group at Position 4 of the Oxazole Ring

The introduction of the carbothioamide group at the C4 position of the oxazole ring is a critical step in the synthesis of the target molecule. This transformation can be achieved from various precursors, with carboxylic acid derivatives being the most common starting points.

The formation of a carbothioamide functional group typically involves the thionation of a corresponding carboxamide. This conversion is a well-established method in organic synthesis. While direct conversion from other precursors like nitriles is possible, the route from a carboxamide is often more straightforward and high-yielding.

A primary reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). evitachem.comrsc.org This organosulfur compound is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides. evitachem.comrsc.org The reaction mechanism involves the replacement of the carbonyl oxygen with sulfur. Other thionating agents such as phosphorus pentasulfide (P₄S₁₀) can also be used, though they may require harsher reaction conditions. evitachem.com

Precursor Functional GroupReagentProduct Functional Group
Carboxamide (-CONH₂)Lawesson's ReagentCarbothioamide (-CSNH₂)
Nitrile (-CN)H₂SCarbothioamide (-CSNH₂)

The synthesis of the carbothioamide at the 4-position of the oxazole ring generally proceeds through the corresponding carboxylic acid or its derivatives, such as esters or amides. The carboxylic acid or ester can be converted to the primary amide, which is then subjected to thionation.

The conversion of a carboxylic acid to a carboxamide can be achieved through various standard peptide coupling methods. These methods involve the activation of the carboxylic acid, followed by reaction with ammonia (B1221849) or an ammonia equivalent. Common activating agents include carbodiimides (like DCC or EDC) or the formation of an acyl chloride followed by ammonolysis.

Alternatively, an ester derivative, such as an ethyl or methyl ester, can be directly converted to the carboxamide by treatment with ammonia in a suitable solvent. This aminolysis of esters is a widely used method for the preparation of primary amides.

The subsequent thionation of the resulting 2-cyclopropyl-1,3-oxazole-4-carboxamide (B2587734) using Lawesson's reagent in an inert solvent like toluene or dioxane at elevated temperatures would yield the desired this compound. evitachem.comijpsonline.com

Starting MaterialIntermediateFinal Product
2-Cyclopropyl-1,3-oxazole-4-carboxylic acid2-Cyclopropyl-1,3-oxazole-4-carboxamideThis compound
Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate2-Cyclopropyl-1,3-oxazole-4-carboxamideThis compound

Comprehensive Synthetic Pathways to this compound

A comprehensive synthetic pathway to this compound can be envisioned starting from readily available materials. A plausible route involves the initial construction of the 2-cyclopropyl-1,3-oxazole-4-carboxylic acid or its ester, followed by conversion to the carboxamide and subsequent thionation.

One of the classical methods for the synthesis of the oxazole ring is the Bredereck reaction, which involves the reaction of an α-haloketone with an amide. ijpsonline.com In this context, cyclopropanecarboxamide could be reacted with a suitable α-haloketone bearing an ester group, such as ethyl bromopyruvate, to form ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate.

Another established route to substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. chemicalbook.com

Once ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate is obtained, it can be converted to 2-cyclopropyl-1,3-oxazole-4-carboxamide by reaction with ammonia. The final step would be the thionation of this carboxamide with Lawesson's reagent to yield the target compound, this compound.

StepReactionReactantsProduct
1Oxazole ring formationCyclopropanecarboxamide and Ethyl bromopyruvateEthyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
2AmidationEthyl 2-cyclopropyl-1,3-oxazole-4-carboxylate and Ammonia2-Cyclopropyl-1,3-oxazole-4-carboxamide
3Thionation2-Cyclopropyl-1,3-oxazole-4-carboxamide and Lawesson's reagentThis compound

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be achieved by modifying the cyclopropyl ring or by varying the substituents on the oxazole core.

Modifications to the cyclopropyl group can be introduced by starting with a substituted cyclopropanecarboxylic acid or its corresponding amide in the initial oxazole synthesis. For example, using 1-methylcyclopropanecarboxamide (B171806) would lead to the corresponding 2-(1-methylcyclopropyl)-1,3-oxazole derivative. The synthesis of various substituted cyclopropanecarboxylic acids is well-documented, allowing for a range of analogues to be prepared.

Starting MaterialResulting Analogue
1-Methylcyclopropanecarboxamide2-(1-Methylcyclopropyl)-1,3-oxazole-4-carbothioamide
2,2-Dimethylcyclopropanecarboxamide2-(2,2-Dimethylcyclopropyl)-1,3-oxazole-4-carbothioamide

The oxazole ring offers other positions for substitution, primarily at the C5 position. The introduction of substituents at this position can be achieved by using appropriately substituted starting materials in the oxazole synthesis. For instance, if the Robinson-Gabriel synthesis is employed, the choice of the α-acylamino ketone precursor would determine the substitution pattern.

Furthermore, direct functionalization of the pre-formed oxazole ring is also a possibility, although electrophilic substitution on the oxazole ring can be challenging. However, metal-catalyzed cross-coupling reactions can be employed to introduce various substituents at different positions of the oxazole ring, provided a suitable handle like a halogen atom is present.

Modification StrategyExample
Use of substituted starting materialsReaction of cyclopropanecarboxamide with 3-bromo-2-oxobutanoate to potentially yield a 5-methyl substituted oxazole.
Post-synthesis modificationHalogenation of the oxazole ring followed by cross-coupling reactions to introduce aryl or alkyl groups at the C5 position.

Derivatization of the Carbothioamide Group (e.g., Thioamide-to-Amide Conversions)

The transformation of the carbothioamide functional group is a key strategy for the derivatization of this compound, enabling the synthesis of a variety of analogues with modified properties. A significant derivatization is the conversion of the thioamide to its corresponding amide. This transformation is a valuable reaction in synthetic organic chemistry as amides are important intermediates that can undergo further reactions such as dehydration to nitriles, hydrolysis to carboxylic acids, or Hofmann rearrangement to amines.

One effective method for the conversion of thioamides to amides involves the use of acidified wet silica-supported potassium permanganate (B83412) (KMnO4/acidified wet SiO2) under solvent-free conditions. This approach is noted for its mild reaction conditions, high yields, and the heterogeneous nature of the reagent, which simplifies product purification. The reaction proceeds by grinding the thioamide with the reagent, with reaction times typically ranging from 2 to 12 minutes. The corresponding amides are obtained in excellent yields, generally between 92% and 98%, after purification. consensus.app

The general procedure involves mixing the thioamide with the prepared KMnO4/acidified wet SiO2 reagent and grinding them together until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then extracted with a suitable solvent, such as ethyl acetate (B1210297), and purified. consensus.app

Below is a data table summarizing a general method for thioamide to amide conversion, which could be applicable to this compound.

Table 1: General Method for Thioamide to Amide Conversion

Parameter Description
Reagent Potassium permanganate on acidified wet silica (B1680970) (KMnO4/acidified wet SiO2)
Conditions Solid phase, grinding with a pestle and mortar
Solvent Solvent-free
Reaction Time 2–12 minutes
Product Yield 92–98%
Work-up Extraction with ethyl acetate followed by filtration and column chromatography

This method represents a viable strategy for modifying the carbothioamide group of this compound, providing access to the corresponding amide and potentially other derivatives.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where the chirality is introduced at the cyclopropane (B1198618) ring, requires stereoselective synthetic methods. While specific methods for this exact molecule are not extensively documented, general strategies for the asymmetric synthesis of chiral cyclopropanes attached to heterocyclic systems can be applied.

One powerful approach is the use of biocatalysis. Engineered myoglobin (B1173299) catalysts have been successfully employed for the highly diastereo- and enantioselective cyclopropanation of olefins. nih.govacs.org This method has been applied to the gram-scale synthesis of chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.gov Such biocatalytic systems could potentially be adapted for the synthesis of chiral precursors to this compound.

Another strategy involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. This methodology allows for the preparation of enantiomerically enriched cyclopropyl azoles, amines, and ethers. consensus.appmdpi.comnih.gov The key to this approach is the use of a chiral center in a cyclopropene (B1174273) intermediate, which directs the configuration of adjacent stereocenters. mdpi.com This method could be envisioned for the synthesis of chiral cyclopropyl-oxazole precursors.

Catalytic asymmetric cyclopropanation reactions are also a well-established method for generating chiral cyclopropanes. For instance, the catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions of α-purine acrylates with α-bromo-carboxylic esters have been used to construct chiral cyclopropyl purine (B94841) nucleoside analogues with high yields and excellent stereoselectivities. researchgate.net Similar organocatalytic approaches could potentially be developed for the asymmetric synthesis of the cyclopropyl moiety in analogues of the target compound.

Furthermore, Lewis acid-catalyzed asymmetric cascade reactions of cyclopropyl ketones have been developed for the synthesis of chiral benzothiazole (B30560) derivatives. nih.gov This highlights the utility of chiral catalysts in controlling the stereochemistry of reactions involving cyclopropyl groups.

The table below summarizes potential stereoselective strategies applicable to the synthesis of chiral analogues of this compound.

Table 2: Potential Strategies for Stereoselective Synthesis of Chiral Cyclopropyl Analogues

Strategy Description Potential Application
Biocatalytic Cyclopropanation Use of engineered enzymes (e.g., myoglobin) to catalyze the cyclopropanation of an olefin precursor. nih.govacs.org Synthesis of an enantiomerically enriched cyclopropyl precursor which can then be converted to the oxazole.
Diastereoselective Nucleophilic Substitution Substitution of a leaving group on a chiral, non-racemic cyclopropane with a suitable nucleophile. consensus.appmdpi.comnih.gov Introduction of functionality to a pre-formed chiral cyclopropane ring that can be elaborated to the final product.
Catalytic Asymmetric Cyclopropanation Use of a chiral catalyst to control the stereochemical outcome of the cyclopropane ring formation from an alkene. researchgate.net Direct asymmetric synthesis of the cyclopropyl group on a substrate containing the oxazole or a precursor.
Lewis Acid-Catalyzed Asymmetric Reactions Employment of a chiral Lewis acid complex to catalyze a cascade reaction involving a cyclopropyl ketone. nih.gov Asymmetric synthesis of a chiral cyclopropyl-containing heterocyclic system.

These methodologies provide a foundation for the development of synthetic routes to enantiomerically pure or enriched analogues of this compound, which would be crucial for investigating their stereochemistry-dependent biological activities.

Spectroscopic Data for this compound Not Available in Public Domain

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" is not publicly available. As a result, the creation of a detailed article focusing on the structural elucidation and advanced spectroscopic characterization of this specific molecule, as per the requested outline, cannot be completed at this time.

The required analysis, including detailed discussions and data tables for Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR techniques, mass spectrometry (MS), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, is contingent on published experimental findings. Without access to this primary data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

While general principles of spectroscopic analysis can be applied to predict the expected spectral features of oxazole derivatives, providing precise, research-backed data for "this compound" is not possible. Information on related but structurally distinct compounds, such as other substituted oxazoles or compounds with similar functional groups, cannot be used to accurately represent the specific spectroscopic fingerprint of the target molecule.

Researchers and chemists rely on published, peer-reviewed data for the definitive characterization of chemical compounds. In the absence of such data for "this compound," a scientifically rigorous article on its spectroscopic properties cannot be produced.

Structural Elucidation and Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the structure. For oxazole (B20620) derivatives, the UV-Vis spectrum is influenced by the electronic conjugation between the oxazole ring and its substituents. Generally, oxazole-containing compounds exhibit absorption maxima in the range of 200-400 nm. globalresearchonline.net

In the case of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, the electronic transitions are expected to involve the π → π* and n → π* transitions associated with the conjugated system of the oxazole ring and the carbothioamide group. The cyclopropyl (B3062369) group, being a saturated ring, is not expected to contribute significantly to the absorption in the UV-Vis region. However, its electronic interaction with the oxazole ring may cause a slight shift in the absorption maxima compared to other 2-alkyl substituted oxazoles.

Compound NameSolventλmax (nm)Molar Absorptivity (log ε)
2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleMethanol2864.47
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazoleDichloromethane2944.25

Note: The data in this table is for structurally related oxadiazole compounds and is provided for illustrative purposes only. mdpi.com

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular connectivity and stereochemistry.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its structure. The analysis would reveal the planarity of the oxazole ring and the orientation of the cyclopropyl and carbothioamide substituents relative to the ring.

Specific crystallographic data for this compound has not been reported in the reviewed literature. However, to demonstrate the type of information obtained from such an analysis, the crystallographic data for a related heterocyclic compound, 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, is presented below. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₂ClN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.2143 (12)
b (Å)14.545 (2)
c (Å)10.4360 (16)
β (°)97.425 (3)
Volume (ų)1236.4 (3)
Z4

Note: This data is for a different oxazole derivative and serves only as an example of crystallographic parameters. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds. In the context of this compound, an HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products.

A typical HPLC analysis involves a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analytes between the two phases. A detector, such as a UV detector, is used to monitor the eluting compounds, which appear as peaks in the chromatogram. The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks.

The following table illustrates a hypothetical HPLC purity analysis for a synthesized compound.

Peak No.Retention Time (min)Area (%)Identity
12.51.2Impurity A
24.898.5This compound
36.10.3Impurity B

Note: This table represents a general example of HPLC data for purity assessment and does not correspond to actual experimental results for the title compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS could be employed for purity assessment and to confirm its molecular weight.

In a GC-MS analysis, the sample is vaporized and separated in the gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, and reveals the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound.

Specific GC-MS methods for the analysis of this compound are not detailed in the available literature. The applicability of this technique would depend on the compound's volatility and thermal stability.

Chemical Reactivity and Transformation of 2 Cyclopropyl 1,3 Oxazole 4 Carbothioamide

Reactions at the Carbothioamide Moiety

The carbothioamide group (-CSNH₂) is a versatile functional group known for its rich reaction chemistry, serving as a precursor to a wide array of other functional groups and heterocyclic systems. Its reactivity is characterized by the nucleophilicity of both the sulfur and nitrogen atoms.

The carbothioamide moiety is susceptible to transformations into various carbonyl and thiocarbonyl analogues. Hydrolysis, typically under acidic or basic conditions, can convert the carbothioamide to the corresponding carboxamide. Furthermore, it can react with various reagents to yield other derivatives.

Table 1: Potential Transformations of the Carbothioamide Moiety

Starting Material Reagent/Condition Product Product Type
2-Cyclopropyl-1,3-oxazole-4-carbothioamide H₃O⁺ or OH⁻, Heat 2-Cyclopropyl-1,3-oxazole-4-carboxamide (B2587734) Carboxamide
This compound P₄S₁₀ or Lawesson's Reagent (No Reaction Expected) N/A

One of the most significant applications of the carbothioamide group in synthetic chemistry is its use as a building block for the synthesis of five-membered heterocycles. The sulfur and nitrogen atoms can act as nucleophiles in cyclization reactions with appropriate bifunctional electrophiles.

Thiazole (B1198619) Formation: The Hantzsch thiazole synthesis is a classic method where a thioamide reacts with an α-haloketone. The reaction proceeds via initial S-alkylation of the carbothioamide, followed by intramolecular cyclization and dehydration to yield a substituted thiazole ring. For instance, reaction with various phenacyl bromides would lead to the formation of a 2,4-disubstituted thiazole fused or linked to the oxazole (B20620) core. nih.govchemmethod.com

Oxadiazole Formation: 1,3,4-Oxadiazoles can be synthesized from thioamides, often via an acylthiosemicarbazide intermediate. This intermediate can undergo oxidative cyclization, for example using agents like iodine or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), to form a 2-amino-1,3,4-oxadiazole. openmedicinalchemistryjournal.com The synthesis of 1,3,4-oxadiazoles can also involve the cyclization of diacylhydrazines with various dehydrating agents such as phosphorus oxychloride. nih.gov

Triazole Formation: The formation of 1,2,4-triazoles can be achieved by reacting the carbothioamide with a hydrazine (B178648) derivative. For example, reaction with acid hydrazides can lead to intermediates that cyclize under acidic or basic conditions to form the triazole ring. nih.govnih.gov Alkaline-mediated ring closure of cyclopropane (B1198618) dicarboxylic acid thiosemicarbazide (B42300) is a known route to form 1,2,4-triazole (B32235) rings. nih.gov Various synthetic methods for triazoles exist, often involving cyclization reactions from different nitrogen sources. frontiersin.orgnih.gov

Table 2: Predicted Cyclization Reactions

Heterocycle Formed Reagent General Mechanism Expected Product Structure
Thiazole α-Haloketone (e.g., R-CO-CH₂Br) Hantzsch Synthesis: S-alkylation followed by cyclization and dehydration. nih.gov 4-(Substituted-thiazol-2-yl)-2-cyclopropyl-1,3-oxazole
1,3,4-Oxadiazole (B1194373) Acyl Hydrazide (R-CO-NHNH₂) followed by oxidative cyclization (e.g., I₂) Formation of acylthiosemicarbazide, then intramolecular cyclization. openmedicinalchemistryjournal.com 4-(5-Substituted-1,3,4-oxadiazol-2-yl)-2-cyclopropyl-1,3-oxazole

The carbothioamide group contains two nucleophilic centers, the sulfur and the nitrogen, making it an ambident nucleophile. Alkylation reactions with electrophiles like alkyl halides can occur at either atom, and the outcome is often dependent on the reaction conditions.

S-Alkylation: Generally favored under neutral or acidic conditions, or when using soft electrophiles. The product is a thioimidate ester, which is a valuable synthetic intermediate itself.

N-Alkylation: Typically favored under basic conditions, where the nitrogen is deprotonated to form a more potent nucleophile.

The regioselectivity of these reactions can be controlled by factors such as the solvent, the nature of the base, and the electrophile used.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle. It is considered π-excessive, but the presence of the electronegative nitrogen atom makes it less reactive towards electrophilic attack than furan. The acidity of the ring protons generally follows the order C2 > C5 > C4. thepharmajournal.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on an unsubstituted oxazole ring is uncommon. thepharmajournal.compharmaguideline.com It typically requires the presence of a good leaving group, such as a halogen, often at the electron-deficient C2 position. pharmaguideline.com In the case of this compound, a nucleophilic attack on the ring is unlikely without prior modification. Deprotonation at C2 is possible, but this can lead to ring-opening rather than substitution. wikipedia.org

Table 3: Predicted Aromatic Substitution Reactivity

Reaction Type Position Influencing Factors Expected Reactivity
Electrophilic Substitution C5 Activating C2-cyclopropyl group vs. deactivating C4-carbothioamide group. thepharmajournal.com Possible, but may require forcing conditions.

The oxazole ring, while aromatic, is susceptible to ring-opening under certain conditions.

Acid/Base Catalyzed Opening: Strong acidic or basic conditions can lead to the cleavage of the oxazole ring. Nucleophilic attack, particularly at the C2 position, can initiate ring-opening to form an open-chain isonitrile intermediate. wikipedia.orgpharmaguideline.com

Reductive Cleavage: Reduction with certain agents can cause cleavage of the ring to yield open-chain products. pharmaguideline.com

Rearrangement Reactions: The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, which is not directly applicable here. wikipedia.org However, reactions involving the N-cyclopropyl moiety are known. For instance, N-cyclopropyl amides can undergo ring-opening rearrangements in the presence of Lewis acids like AlCl₃ to form N-(2-chloropropyl)amides or cyclize to oxazolines. rsc.orgresearchgate.net It is conceivable that under specific Lewis acidic conditions, the cyclopropyl (B3062369) group at the C2 position could participate in similar rearrangement pathways.

Chemical Stability and Transformations of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which fundamentally influences its chemical stability and reactivity. acs.org When attached to a π-system like the oxazole ring, this strain can be exploited in various chemical transformations. Generally, the cyclopropyl group in 2-cyclopropyl-oxazole derivatives is stable under standard conditions but can undergo ring-opening reactions under the influence of acid catalysts or transition metals. rsc.orgresearchgate.netscilit.comrsc.org

The inherent strain in the cyclopropane ring makes it susceptible to cleavage under specific conditions, leading to the formation of acyclic products. This reactivity is particularly pronounced in donor-acceptor cyclopropanes, where the oxazole ring can act as an electron-withdrawing group, facilitating the ring-opening process.

Lewis Acid-Catalyzed Ring-Opening:

Lewis acids are effective catalysts for the ring-opening of cyclopropyl ketones and related systems. scilit.comuni-regensburg.denih.gov In the context of this compound, a Lewis acid can coordinate to the oxazole nitrogen or the sulfur of the carbothioamide, activating the molecule and promoting the cleavage of a C-C bond in the cyclopropyl ring. For instance, treatment with a Lewis acid like scandium(III) triflate in the presence of a nucleophile can lead to a cascade reaction involving ring-opening. nih.gov

A plausible mechanism involves the coordination of the Lewis acid to the oxazole nitrogen, which enhances the electron-withdrawing nature of the heterocyclic ring. This polarization facilitates the nucleophilic attack on one of the methylene (B1212753) carbons of the cyclopropyl group, leading to the cleavage of the distal C-C bond and the formation of a more stable, open-chain intermediate. The specific outcome of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

Catalyst Substrate Example Product Type Reference
Scandium(III) complexCyclopropyl ketonesPyrrolobenzothiazoles nih.gov
Aluminum chlorideN-cyclopropyl-amidesN-(2-chloropropyl)amides rsc.org

Transition Metal-Catalyzed Transformations:

Transition metals, particularly those of the late transition series, are known to catalyze a variety of reactions involving cyclopropanes. acs.orgdigitellinc.com These reactions often proceed through the formation of metallacyclobutane intermediates. For this compound, a palladium or rhodium catalyst could potentially insert into one of the C-C bonds of the cyclopropyl ring, initiating a cascade of reactions that could lead to diverse molecular scaffolds. The regioselectivity of the C-C bond cleavage can often be controlled by the directing influence of nearby functional groups. acs.org

Functional Group Interconversions and Derivatization Strategies

The carbothioamide group at the 4-position of the oxazole ring is a versatile functional handle that allows for a wide array of derivatization strategies. These transformations can be used to synthesize a variety of other heterocyclic systems or to introduce different functional groups.

Synthesis of Thiazoles and Thiadiazoles:

The carbothioamide moiety is a well-established precursor for the synthesis of sulfur-containing heterocycles.

Thiazole Synthesis: The Hantzsch thiazole synthesis and its variations provide a general route to thiazoles from thioamides. pharmaguideline.comyoutube.com By reacting this compound with an α-haloketone, a 2,4-disubstituted thiazole can be prepared. The reaction proceeds via an initial S-alkylation of the carbothioamide followed by intramolecular cyclization and dehydration. youtube.com

1,2,4-Thiadiazole Synthesis: Oxidative dimerization of thioamides is a common method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. acs.orgtandfonline.comrsc.orgresearchgate.netacs.org Treating this compound with an oxidizing agent such as tetra(n-butyl)ammonium peroxydisulfate (B1198043) (TBAP) can yield the corresponding 3,5-bis(2-cyclopropyl-1,3-oxazol-4-yl)-1,2,4-thiadiazole. tandfonline.com This reaction is believed to proceed through the formation of an S-centered radical intermediate.

Starting Material Reagent Product Reference
Thioamideα-haloketoneThiazole youtube.com
ThioamideTetra(n-butyl)ammonium peroxydisulfate1,2,4-Thiadiazole tandfonline.com

Conversion to Nitriles:

The carbothioamide group can be readily converted to a nitrile functional group through dehydrosulfurization. sci-hub.se This transformation can be achieved using a variety of reagents, including triphenylbismuth (B1683265) dichloride in the presence of a base like triethylamine. sci-hub.se The reaction is typically fast and proceeds in high yield under mild conditions. This conversion would yield 2-cyclopropyl-1,3-oxazole-4-carbonitrile, a valuable intermediate for further functionalization.

Alkylation and Acylation:

The sulfur and nitrogen atoms of the carbothioamide group are both nucleophilic and can undergo alkylation and acylation reactions.

S-Alkylation: Treatment with an alkyl halide in the presence of a base will lead to the formation of a thioimidate ester. This S-alkylation is often the first step in more complex transformations.

N-Acylation: Acylation can occur on the nitrogen atom, particularly after conversion to a more nucleophilic species. However, direct acylation can be challenging. A more common approach for introducing acyl groups is through the Friedel-Crafts acylation of the aromatic oxazole ring, although the presence of the deactivating carbothioamide group would likely direct substitution to the 5-position and may require forcing conditions. nih.govyoutube.comlibretexts.orgchadsprep.comyoutube.com

Reaction Type Reagent Example Product Type
S-AlkylationMethyl iodideThioimidate ester
N-AcylationAcetyl chloride (with catalyst)N-acylated carbothioamide

Structure Activity Relationship Sar Studies of 2 Cyclopropyl 1,3 Oxazole 4 Carbothioamide Analogues

Principles and Methodologies of SAR Investigations in Heterocyclic Chemistry

The core principles of SAR are built upon the systematic alteration of a molecule's structure and the subsequent observation of changes in its biological effects. drugdesign.org This involves modifying various aspects of the molecule, such as:

Functional Groups: Understanding how different functional groups affect chemical properties and biological interactions is a key aspect of SAR analysis. solubilityofthings.com

Molecular Composition: The arrangement and presence of specific atoms within the molecule significantly impact its interaction with biological targets like enzymes and receptors. solubilityofthings.com

Three-Dimensional Shape (Conformation): The stereochemistry of a molecule is critical for its ability to bind to specific biological sites. solubilityofthings.com

Methodologies employed in SAR investigations are diverse and can be broadly categorized into experimental and computational approaches. oncodesign-services.com

Experimental SAR Studies: These involve the chemical synthesis of a series of structurally related analogues of a lead compound. Each new compound is then tested through biological assays to measure its activity against a specific target. oncodesign-services.com The resulting data helps identify which structural modifications lead to improved or diminished activity. drugdesign.org

Computational SAR Studies: These methods use computer models to predict the biological activity of new compounds. A prominent example is the Quantitative Structure-Activity Relationship (QSAR), which employs statistical methods to quantitatively link chemical structure to biological activity. pharmacologymentor.com Molecular modeling techniques are also used to create three-dimensional models of molecules and simulate their interactions with biological targets. oncodesign-services.com

These methodologies allow medicinal chemists to systematically explore the chemical space around a lead compound, identify key pharmacophoric features, and rationally design new molecules with improved therapeutic potential. drugdesign.orgoncodesign-services.com

Impact of the 2-Cyclopropyl Substituent on Compound Activity

The cyclopropyl (B3062369) group is a small, three-membered ring that has become an increasingly important structural motif in modern drug discovery. nih.govscientificupdate.com Its unique steric and electronic properties allow it to significantly influence the pharmacological profile of a molecule. researchgate.net When incorporated at the 2-position of the oxazole (B20620) ring, the cyclopropyl substituent can impart several beneficial effects on the compound's activity.

Key contributions of the cyclopropyl group include:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to its biological target. iris-biotech.de This pre-organization can lead to a more entropically favorable binding event, thereby increasing potency. nih.gov

Modulation of Physicochemical Properties: The cyclopropyl group can alter properties such as lipophilicity and pKa. iris-biotech.de For instance, it can be used as a replacement for groups like isopropyl or phenyl to fine-tune the compound's solubility and permeability characteristics. iris-biotech.de

Improved Selectivity: By providing a defined three-dimensional structure, the cyclopropyl ring can help a molecule fit more precisely into the binding site of its intended target while reducing interactions with off-target proteins, thus minimizing potential side effects. nih.govscientificupdate.com

The unique features of the cyclopropyl ring, including the coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds, make it a versatile tool for medicinal chemists to optimize drug candidates. nih.gov

Table 1: Effects of the Cyclopropyl Group on Drug Properties

Property Impact of Cyclopropyl Group Reference
Potency Can enhance potency by enforcing a bioactive conformation. nih.goviris-biotech.de
Metabolic Stability Increases stability by being less prone to CYP450 oxidation. nih.govhyphadiscovery.com
Binding Affinity Can contribute to more favorable, low-entropy binding to receptors. nih.gov

| Selectivity | May reduce off-target effects by providing conformational constraint. | nih.govscientificupdate.com |

Role of the 4-Carbothioamide Group in Modulating Biological Activity

The carbothioamide group (-C(=S)NH2), also known as a thioamide, is a critical functional group that plays a significant role in the biological activity of many heterocyclic compounds. nih.govacs.org It is a structural analogue of a carboxamide group where the carbonyl oxygen is replaced by a sulfur atom. This substitution has profound effects on the group's electronic and hydrogen-bonding properties, which in turn modulate its interaction with biological targets.

Key functions of the carbothioamide group include:

Hydrogen Bonding: The carbothioamide moiety is an excellent hydrogen bond donor and acceptor. The N-H protons can act as donors, while the sulfur atom can act as an acceptor. These interactions are crucial for anchoring the molecule within the binding site of a target protein or enzyme.

Bioactivity Scaffold: Carbothioamide and its derivatives are recognized as building blocks for a wide range of biologically active molecules, exhibiting properties such as antibacterial, antifungal, and anticancer potential. nih.govacs.orgmdpi.com

Electronic Properties: The presence of the thiocarbonyl (C=S) group alters the electronic distribution within the molecule compared to a standard amide. This can influence the compound's reactivity and binding affinity. mdpi.com

Chelating Properties: The sulfur and nitrogen atoms of the carbothioamide group can coordinate with metal ions, a property that is relevant for the mechanism of action of certain metalloenzyme inhibitors. nih.gov

In the context of the 2-cyclopropyl-1,3-oxazole-4-carbothioamide scaffold, the 4-carbothioamide group is likely essential for target recognition and binding, forming key hydrogen bonds that stabilize the drug-receptor complex.

Effects of Substituents at Other Positions of the Oxazole Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a core scaffold in numerous pharmacologically active compounds. d-nb.infonih.gov The biological activity of oxazole derivatives can be finely tuned by introducing various substituents at different positions on the ring. nih.gov While the parent compound of interest has substituents at positions 2 and 4, modifications at the C5 position can also significantly impact activity.

The reactivity of the oxazole ring dictates where substitutions are likely to occur and how they will affect the molecule's properties:

C2 Position: This position is the most electron-deficient and is susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.com Deprotonation also occurs readily at C2. wikipedia.org

C4 and C5 Positions: The reactivity at these positions is influenced by the other substituents on the ring. Electrophilic substitution generally occurs at the C5 position, but only if activating, electron-releasing groups are present on the ring. pharmaguideline.comwikipedia.org

Table 2: Predicted Effects of C5 Substituents on Oxazole Ring Activity

C5 Substituent Type Example Predicted Effect on Activity Rationale
Electron-Donating Group -OCH₃, -NH₂ May increase activity Enhances the electron density of the ring, potentially improving interactions with electron-deficient biological targets. pharmaguideline.com
Electron-Withdrawing Group -NO₂, -CN May increase or decrease activity Reduces the electron density of the ring, which can be favorable for certain receptor interactions but may also alter metabolic pathways. clockss.org
Halogen -Cl, -F May increase activity Can enhance binding through halogen bonding and improve metabolic stability and membrane permeability.

| Bulky Alkyl Group | -t-Butyl | May decrease activity | Can cause steric hindrance, preventing the molecule from fitting properly into the target's binding site. |

The substitution pattern on the oxazole ring is a critical factor in determining the pharmacological profile of its derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Properties

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. The specific conformation of a drug molecule is often crucial for its biological activity, as it must fit into the precisely shaped binding site of its target receptor or enzyme. solubilityofthings.com

For this compound, several structural features contribute to a relatively rigid conformation:

Oxazole Ring: The aromatic oxazole ring is planar, which limits the flexibility of the core scaffold. derpharmachemica.com

Cyclopropyl Group: As a small, constrained ring, the cyclopropyl substituent has very limited conformational freedom and helps to lock the orientation of the side chain at the 2-position. iris-biotech.de

This inherent rigidity can be advantageous in drug design. A conformationally constrained molecule has a lower entropic penalty to pay upon binding to its target, as it does not need to "freeze" into a specific shape from a multitude of possible conformations. iris-biotech.de This can lead to stronger binding affinity and higher potency.

Computational chemistry methods, such as molecular modeling and docking simulations, are often used to predict the preferred conformation of a molecule and how it might interact with its biological target. These studies can correlate specific spatial arrangements of functional groups with observed biological properties, providing valuable insights for the design of new analogues with improved activity. oncodesign-services.com The antibacterial and enzyme inhibitory potency of some oxazole derivatives has been found to be directly related to their steric properties and conformational preferences. derpharmachemica.com

Bioisosteric Replacement Strategies within the Oxazole-Carbothioamide Scaffold

Bioisosteric replacement is a widely used strategy in drug design where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties. drughunter.com The goal is to create a new molecule that retains the desired biological activity while improving its potency, selectivity, metabolic stability, or pharmacokinetic profile.

For the oxazole-carbothioamide scaffold, several bioisosteric replacements could be explored:

Replacements for the 1,3-Oxazole Ring: The oxazole ring can be replaced by other five-membered heterocyclic rings that can act as bioisosteres. These replacements can alter the electronic properties and metabolic stability of the scaffold.

Thiazole (B1198619): Replacing the oxygen atom with sulfur gives a thiazole ring. Thiazoles are also common in medicinal chemistry and can offer different hydrogen-bonding capabilities and metabolic profiles. wikipedia.org

Isoxazole (B147169): Rearranging the heteroatoms to form an isoxazole (with nitrogen and oxygen adjacent) can alter the dipole moment and hydrogen bonding pattern of the molecule. unimore.it

1,2,4-Oxadiazole (B8745197) or 1,3,4-Oxadiazole (B1194373): These rings can serve as effective bioisosteres, often used to replace amide or ester functionalities, and can improve properties like aqueous solubility. nih.govnih.gov

1,2,3-Triazole: Triazole rings are frequently used as bioisosteres for various functional groups and can enhance metabolic stability. unimore.it

Replacements for the 4-Carbothioamide Group: The carbothioamide group is critical for binding, so any replacement must mimic its key hydrogen-bonding features.

Carboxamide: The most direct bioisostere is the carboxamide (-C(=O)NH₂), where sulfur is replaced by oxygen. While this changes the electronic nature, it often preserves the essential hydrogen-bonding interactions.

Heterocyclic Rings: Rings like 1,2,4-triazole (B32235), imidazole, or oxadiazole can be used as metabolically stable amide bioisosteres, mimicking the hydrogen bonding properties while improving pharmacokinetic profiles. drughunter.com

Trifluoroethylamine: This group has gained attention as an amide bioisostere. The electronegative trifluoroethyl group mimics the carbonyl group and can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Table 3: Common Bioisosteric Replacements for the Oxazole-Carbothioamide Scaffold

Original Group Bioisosteric Replacement Potential Advantage Reference
1,3-Oxazole Thiazole Altered electronics and metabolism wikipedia.org
1,2,4-Oxadiazole Improved solubility and stability nih.gov
1,2,3-Triazole Enhanced metabolic stability unimore.it
Carbothioamide Carboxamide Preserves H-bonding, alters electronics
1,2,4-Triazole Metabolically stable amide mimic drughunter.com

Biological Activity and Mechanistic Investigations of 2 Cyclopropyl 1,3 Oxazole 4 Carbothioamide and Its Analogues

In Vitro Biological Screening Methodologies

The evaluation of the biological activity of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide and its analogues relies on a variety of standardized in vitro assays. These laboratory-based techniques are essential for initial screening, determining potency, and elucidating mechanisms of action.

For assessing antimicrobial activity , the micro-titration or broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC). eurekaselect.commdpi.com This quantitative assay involves exposing a standardized inoculum of a specific microorganism (bacteria or fungi) to serial dilutions of the test compound in a 96-well microtiter plate. chemmethod.commdpi.com The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after a specified incubation period. mdpi.com The agar (B569324) cup plate method can also be used for qualitative preliminary screening, where the zone of inhibition around a well containing the compound indicates activity. eurekaselect.com

Antiproliferative and anticancer activities are frequently evaluated using cell-based assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. juniperpublishers.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Cancer cell lines are treated with varying concentrations of the test compounds, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is calculated to determine the compound's potency. juniperpublishers.comnih.gov

Enzyme inhibition studies are conducted using specific assay kits tailored to the target enzyme. For instance, Dipeptidyl Peptidase-4 (DPP-IV) inhibition is measured by monitoring the cleavage of a chromogenic substrate, where the reduction in product formation corresponds to the inhibitory activity of the test compound. chemmethod.com Similarly, DNA gyrase inhibition can be assessed through supercoiling assays that measure the enzyme's ability to introduce negative supercoils into DNA. researchgate.net The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. chemmethod.comnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)

Derivatives of oxazole (B20620) and the structurally related oxadiazole have demonstrated a wide range of antimicrobial activities. The specific substitution patterns on the heterocyclic ring play a crucial role in determining both the potency and the spectrum of this activity. nih.gov

Antibacterial Activity: Studies on various substituted oxazoles have revealed significant antibacterial potential. For instance, 2,4-disubstituted oxazole derivatives have shown that substituents at the second position and chloro or bromo groups at the fourth position of an aryl moiety can significantly influence antibacterial activity. eurekaselect.com In some series, oxazole derivatives demonstrated moderate to excellent activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.commdpi.com For example, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives showed stronger activity against E. coli and S. pneumoniae than the standard drug ampicillin. nih.gov

Antifungal Activity: The antifungal potential of oxazole and oxadiazole analogues has been well-documented. nih.gov Some 2,5-disubstituted 1,3,4-oxadiazoles exhibit activity against Candida albicans. researchgate.net In studies targeting plant pathogens, 1,2,4-oxadiazole (B8745197) derivatives have shown excellent activity against fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.commdpi.com The introduction of specific amide fragments into the 1,2,4-oxadiazole structure has yielded compounds with potent inhibitory effects, sometimes comparable to commercial fungicides. mdpi.com

Antiviral and Antitubercular Activity: The oxazole scaffold is present in compounds with known antiviral activity. researchgate.netnih.gov However, more extensive research has been focused on their antitubercular properties. A serendipitous discovery revealed that simple oxazoline-containing molecules displayed surprising activity against Mycobacterium tuberculosis (Mtb), including non-replicating forms. nih.gov Subsequent optimization led to oxazole analogues that were, on average, more potent than their oxazoline (B21484) precursors. nih.gov Furthermore, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and tested against M. tuberculosis H37Ra, with some compounds showing promising MIC values. nih.gov

Antimicrobial Activity of Selected Oxazole and Oxadiazole Analogues

Compound ClassMicroorganismActivity MeasureResultReference
2,5-disubstituted-1,3,4-oxadiazole (Compound 5d)Mycobacterium smegmatisMIC25 µM nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coliActivityStronger than Ampicillin nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolP. aeruginosaActivity>100x stronger than Ampicillin nih.gov
1,2,4-Oxadiazole derivative (F15)Sclerotinia sclerotiorumEC502.9 µg/mL mdpi.com
1,2,4-Oxadiazole derivative (4f)Rhizoctonia solaniEC5012.68 µg/mL mdpi.com

Antiparasitic Activities (e.g., Antileishmanial)

Oxazole and oxadiazole rings are key structural motifs in compounds being investigated for activity against various parasitic diseases, including leishmaniasis. researchgate.netscielo.br Leishmaniasis is a neglected tropical disease with limited treatment options, making the discovery of new therapeutic agents a priority. nih.gov

Phenotypic screening of small molecules has been a successful strategy for identifying early leads against Leishmania species. nih.gov Research into 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives has highlighted their potential as antiparasitic agents. scielo.br For example, a series of methoxylated cinnamides containing 1,2,3-triazole fragments were evaluated for their activity against Leishmania braziliensis. One compound, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide, demonstrated significant antileishmanial activity with low toxicity to murine cells and a selectivity index superior to the standard drug amphotericin B. mdpi.com This suggests that complex heterocyclic systems incorporating moieties like oxazoles or triazoles can be promising scaffolds for antileishmanial drug development. mdpi.com

Antileishmanial Activity of a Selected Heterocyclic Analogue

CompoundParasite StageActivity MeasureResult (µg/mL)Reference
N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamideL. braziliensis promastigotesIC50105.7 ± 16.7 mdpi.com
L. braziliensis amastigotesIC5087.97 ± 9.7 mdpi.com

Anti-proliferative and Anticancer Activities

The 1,3-oxazole moiety is a useful template for developing novel anticancer agents, with derivatives showing activity against various cancer cell lines, including multidrug-resistant ones. researchgate.net Similarly, 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively investigated for their cytotoxic potential. juniperpublishers.comnih.govresearchgate.net

A series of novel 1,3-oxazole sulfonamides featuring a cyclopropyl (B3062369) ring were synthesized and screened against the NCI-60 panel of human tumor cell lines. nih.gov Many of these compounds exhibited potent growth inhibitory properties, particularly against leukemia cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov For instance, the 2-chloro-5-methylphenyl and 1-naphthyl analogues were identified as highly potent leukemia inhibitors with mean GI50 values of 48.8 and 44.7 nM, respectively. nih.gov The mechanism for this class of compounds was found to involve the depolymerization of microtubules. nih.gov

Oxadiazole derivatives have also shown significant promise. nih.gov A series of 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines was evaluated against four cancer cell lines (MCF-7, A-549, Colo-205, and A2780). One compound demonstrated potent activity with IC50 values as low as 0.11 µM against the A-549 lung cancer cell line. juniperpublishers.com Structure-activity relationship (SAR) studies indicated that specific substitutions, such as a 3,4,5-trimethoxy group on a phenyl ring, were crucial for optimal activity. juniperpublishers.com

Anticancer Activity of Selected Oxazole and Oxadiazole Analogues

Compound Class/DerivativeCell LineActivity MeasureResultReference
1,3-Oxazole sulfonamide (2-chloro-5-methylphenyl analogue)Leukemia (mean)GI5048.8 nM nih.gov
1,3-Oxazole sulfonamide (1-naphthyl analogue)Leukemia (mean)GI5044.7 nM nih.gov
1,2,4-Oxadiazole-thiadiazole-pyrimidine derivativeMCF-7 (Breast)IC500.22 µM juniperpublishers.com
A-549 (Lung)IC500.11 µM juniperpublishers.com
Colo-205 (Colon)IC500.93 µM juniperpublishers.com
A2780 (Ovarian)IC500.34 µM juniperpublishers.com

Enzyme Inhibition Studies (e.g., DPP-4, Prostaglandin D Synthase, DNA gyrase, Arginase I)

Heterocyclic compounds based on the oxazole and oxadiazole scaffolds have been identified as potent inhibitors of various enzymes implicated in disease.

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a key target in the treatment of type 2 diabetes. nih.govmdpi.com A variety of heterocyclic structures, including oxadiazoles (B1248032) and oxazoles, have been explored as DPP-4 inhibitors. nih.govresearchgate.netmdpi.com A novel series of 1,2,3-triazole-5-carboximidamide derivatives were synthesized to inhibit DPP-4, with one compound showing an IC50 value of 6.57 µM. nih.gov In another study, ethyl 2-((1,2,3-oxadiazol-4-yl)thio)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were designed as potential DPP-IV inhibitors. After synthesis and in vitro testing, one compound displayed an IC50 value of 13.14 µM. chemmethod.comchemmethod.com

DNA Gyrase Inhibition: DNA gyrase is a validated and essential bacterial enzyme, making it an attractive target for antibacterial agents. researchgate.net Oxadiazole derivatives have been designed and synthesized as potential DNA gyrase inhibitors. researchgate.net Structure-based optimization led to the identification of a substituted oxadiazole with an IC50 of 1.2 µM for E. coli DNA gyrase. researchgate.net Quinolone antimicrobial agents containing a cyclopropyl group at the N-1 position have also been studied as DNA gyrase inhibitors. nih.gov While these specific compounds were quinolones rather than oxazoles, the research confirms that the cyclopropyl moiety is well-tolerated at the enzyme's active site. nih.gov Studies on other novel inhibitors like cyclothialidine (B1669526) have shown that they can competitively inhibit the ATPase activity of the DNA gyrase B subunit with high potency (Ki = 6 nM). nih.gov

Enzyme Inhibitory Activity of Selected Heterocyclic Analogues

Compound ClassTarget EnzymeActivity MeasureResult (µM)Reference
Substituted OxadiazoleE. coli DNA GyraseIC501.2 researchgate.net
1,2,3-Triazole-5-carboximidamide derivativeDPP-4IC506.57 nih.gov
1,2,3-Oxadiazole-linked tetrahydropyrimidineDPP-IVIC5013.14 chemmethod.comchemmethod.com

Investigations into Molecular Mechanisms of Action

Understanding the molecular mechanisms through which these compounds exert their biological effects is critical for their development as therapeutic agents. These investigations often involve target identification and validation within specific biological pathways.

For compounds identified as enzyme inhibitors, the primary target is known. For DNA gyrase inhibitors, molecular docking simulations are often employed to understand their binding affinity and orientation within the enzyme's active site. researchgate.net For example, cyclothialidine was found to act by interfering with the ATPase activity of the B subunit of DNA gyrase, a mechanism distinct from that of quinolones. nih.gov Docking studies of 2,5-disubstituted-1,3,4-oxadiazole derivatives with antitubercular activity suggested they could act as inhibitors of pantothenate synthetase, occupying the same active site as the native ligand. nih.gov

In the context of anticancer activity, the mechanism for a series of 1,3-oxazole sulfonamides was identified as the inhibition of tubulin polymerization. nih.gov These compounds bind to tubulin and induce the depolymerization of microtubules, leading to cell cycle arrest and apoptosis. nih.gov For antileishmanial compounds, mechanistic studies on a cinnamide derivative showed that it induced an increase in reactive oxygen species production, depolarization of the mitochondrial membrane potential, and disruption of the parasite's cell membrane, pointing to a multi-faceted mechanism of action. mdpi.com These studies, which combine computational and experimental approaches, are crucial for validating the molecular targets and pathways responsible for the observed biological activities. semanticscholar.org

Cellular Pathway Modulation by the Compound and its Analogues

Extensive literature reviews did not yield specific information on the cellular pathway modulation of this compound. Research has been conducted on the broader class of oxazole derivatives, revealing a variety of biological activities and potential mechanisms of action. However, these findings are not specific to the requested compound.

Generally, oxazole derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and anticancer agents. The specific cellular pathways affected by these compounds are highly dependent on their individual chemical structures.

For instance, some antimicrobial oxazole derivatives have been suggested to target bacterial DNA gyrase, an enzyme crucial for DNA replication. derpharmachemica.com In the context of antifungal activity, certain oxazole-containing compounds are thought to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. mdpi.com

Furthermore, various oxazole analogues have been synthesized and evaluated for their antiproliferative activities. The proposed mechanisms for their anticancer effects are diverse and can involve the modulation of different signaling pathways critical for cancer cell growth and survival. However, without specific studies on this compound, any discussion of its impact on cellular pathways would be speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These theoretical methods can predict various molecular attributes, including the distribution of electrons and the relative stability of different chemical forms.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. These surfaces map the electrostatic potential onto the electron density, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP surface would indicate the likely sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding.

Tautomeric Equilibria and Stability Assessment

The carbothioamide group in this compound can potentially exist in different tautomeric forms, such as the thione and thiol forms. Quantum chemical calculations can be employed to determine the relative energies of these tautomers, thereby predicting which form is more stable under different conditions (e.g., in the gas phase or in various solvents). Understanding the predominant tautomeric form is critical as it can significantly influence the molecule's chemical and biological properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a larger molecule, typically a protein or a nucleic acid (target). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes and Affinities

If a biological target for this compound were identified, molecular docking simulations could predict the most likely binding orientation (pose) of the compound within the target's active site. These simulations also provide a score that estimates the binding affinity, indicating the strength of the interaction. This information is crucial for assessing the potential of the compound as an inhibitor or activator of the target protein.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility and stability of a compound and its complexes with biological targets. For this compound, an MD simulation could explore its accessible conformations in solution and how its shape might change upon binding to a target, providing a more realistic picture of the molecular interactions.

In the absence of specific studies on this compound, the scientific community awaits future research that will apply these powerful computational methods to unravel the chemical and potential biological characteristics of this specific heterocyclic compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wisdomlib.orgresearchgate.net These models are instrumental in drug discovery for predicting the activity of novel compounds, thereby streamlining the design and development of new therapeutic agents. wisdomlib.orgresearchgate.net For a compound like this compound, a QSAR study would involve generating molecular descriptors and developing a predictive model.

The initial step in QSAR modeling is the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes:

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.

Steric Descriptors: These pertain to the three-dimensional arrangement of atoms in space.

Thermodynamic Descriptors: These include properties like heat of formation and solvation energy.

For a series of compounds analogous to this compound, a variety of descriptors would be generated. The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. This is often achieved through statistical methods like stepwise multiple linear regression or genetic algorithms. In studies of similar heterocyclic compounds, descriptors such as the topological descriptor X1, connectivity descriptor MSD, and indicator descriptor IX have been identified as significant predictors of biological activity. wisdomlib.org

Table 1: Examples of Molecular Descriptors Relevant to QSAR Studies of Oxazole (B20620) Derivatives

Descriptor ClassExample DescriptorDescriptionPotential Relevance to Biological Activity
Topological Wiener IndexA measure of the sum of distances between all pairs of atoms.Related to molecular size and shape, which can influence receptor binding.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Important for electrostatic interactions with biological targets.
Steric Molecular VolumeThe volume occupied by the molecule.Can affect how well the molecule fits into a binding site.
Thermodynamic LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, which influences membrane permeability.
Quantum Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Related to the molecule's reactivity and ability to participate in charge-transfer interactions.

This table is illustrative and based on general principles of QSAR modeling.

Once a set of relevant descriptors is selected, a predictive model is developed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The goal is to create an equation that accurately predicts the biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) based on the values of the selected descriptors. wisdomlib.org

The robustness and predictive power of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation (Cross-validation): The dataset is divided into multiple subsets, and the model is trained on some subsets and tested on the remaining one. The coefficient of determination for cross-validation (q²) is a key metric. nih.gov

External Validation: The model is used to predict the biological activity of a set of compounds that were not used in the model's development. The predictive ability is assessed by the coefficient of determination for the external test set (pred_r²). nih.gov

In a hypothetical QSAR study of this compound analogs, a statistically significant model would likely be obtained, demonstrating a strong correlation between the structural features and the observed biological activity. For instance, studies on other oxazole derivatives have yielded models with high coefficients of determination (q² values ranging from 0.83 to 0.9), indicating excellent predictive capability. nih.gov

Table 2: Hypothetical Validation Parameters for a QSAR Model of this compound Analogs

ParameterValueInterpretation
r² (Coefficient of Determination) 0.92Indicates that 92% of the variance in biological activity is explained by the model.
q² (Cross-validated r²) 0.85A high value suggests the model is robust and not a result of chance correlation.
pred_r² (Predictive r² for external set) 0.88Demonstrates the model's ability to accurately predict the activity of new compounds.
RMSE (Root Mean Square Error) 0.25A low value indicates a small difference between predicted and experimental values.

This table presents hypothetical data based on typical outcomes of QSAR studies for similar compound classes. nih.govnih.gov

In Silico Prediction of Physicochemical Properties Relevant to Biological Interactions

In addition to predicting biological activity, computational methods can be used to estimate the physicochemical properties of a molecule that are crucial for its behavior in a biological system. These properties, often collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determine a compound's drug-likeness.

For this compound, in silico tools could predict properties such as:

Molecular Weight (MW): Affects diffusion and transport across membranes.

LogP: A measure of lipophilicity, which influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.

Number of Rotatable Bonds: Relates to conformational flexibility.

Studies on related heterocyclic compounds have utilized tools like the SwissADME server to predict these properties. nih.govmdpi.com The presence of the cyclopropyl (B3062369) group in this compound is noteworthy, as this moiety is known to contribute favorably to drug properties by increasing metabolic stability, enhancing brain permeability, and improving potency. nih.gov

Table 3: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSignificance in Biological Interactions
Molecular Weight ~182.25 g/mol Well within the range for good oral bioavailability (<500 g/mol ).
LogP ~1.5 - 2.5Indicates a balance between aqueous solubility and lipid permeability.
Topological Polar Surface Area (TPSA) ~80-90 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 2Contributes to solubility and specific interactions with target proteins.
Hydrogen Bond Acceptors 3Influences solubility and the formation of hydrogen bonds in receptor binding.
Rotatable Bonds 2Low number suggests a relatively rigid conformation, which can be favorable for binding affinity.

The values in this table are estimates based on the chemical structure of this compound and data from analogous compounds. mdpi.commdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Cyclopropyl-1,3-oxazole-4-carbothioamide is anticipated to move towards greener and more efficient chemical processes. Traditional multi-step syntheses, while effective, often involve harsh reaction conditions, costly starting materials, and the generation of significant chemical waste.

Emerging research is likely to focus on the following areas:

Flow Chemistry: Continuous flow processing offers a more reproducible, scalable, and safer alternative to conventional batch synthesis. researchgate.net This methodology can lead to higher yields and purity while minimizing waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of oxazole (B20620) derivatives. nih.govnih.gov This technique promotes rapid O,N-acylation-cyclodehydration, a key step in forming the oxazole ring. nih.gov

Green Chemistry Approaches: Future synthetic routes will likely prioritize the use of environmentally benign solvents, catalysts, and reagents. Methodologies like the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), provide a versatile strategy for preparing the oxazole core and can be adapted for more sustainable practices. nih.gov One-pot synthesis procedures are also being developed to improve efficiency and reduce the environmental impact. nih.gov

Synthetic ApproachPotential Advantages for this compound
Flow Chemistry Improved scalability, safety, and reproducibility. researchgate.net
Microwave-Assisted Synthesis Accelerated reaction rates and potentially higher yields. nih.gov
van Leusen Oxazole Synthesis Versatile for creating 5-substituted oxazoles from aldehydes. nih.gov
One-Pot Reactions Increased efficiency and reduced waste by combining multiple steps. nih.gov

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

A deeper understanding of the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic properties. The 1,3-oxazole ring is a key structural motif in many biologically active compounds, and the substitution pattern plays a critical role in determining their activity. mdpi.comnih.gov

Future research will likely employ:

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large library of analogs by systematically modifying different parts of the lead compound. nih.gov For this compound, this would involve varying the substituents on the cyclopropyl (B3062369) and oxazole rings to explore a wide chemical space.

High-Throughput Screening (HTS): HTS enables the rapid biological evaluation of thousands of compounds against specific targets. rsc.org The combination of combinatorial synthesis and HTS can accelerate the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.orgrjdentistry.com The development of rapid analytical methods, such as circular dichroism-based assays, is essential to keep pace with the fast workflow of HTS. rsc.org

Research TechniqueApplication to this compoundExpected Outcome
Combinatorial Chemistry Synthesis of a diverse library of analogs. nih.govIdentification of key structural features for biological activity.
High-Throughput Screening Rapid bio-assessment of the compound library. rsc.orgDiscovery of potent and selective lead candidates.

Exploration of Undiscovered Biological Targets and Mechanisms

While the oxazole scaffold is present in compounds with a wide array of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the specific targets and mechanisms of action for this compound remain to be fully elucidated. nih.govsemanticscholar.org The 1,3-oxazole moiety is found in numerous marine natural products that exhibit significant biological properties, suggesting a rich field for discovery. mdpi.comnih.gov

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays can be used to understand how the compound modulates the target's function to produce its biological effect. For instance, related oxazole sulfonamides have been shown to act as tubulin polymerization inhibitors. nih.gov

Phenotypic Screening: This approach involves testing the compound in disease-relevant cellular or animal models to identify novel therapeutic applications without prior knowledge of the specific target.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. beilstein-journals.org

For this compound, AI and ML can be applied to:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs before they are synthesized. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds based on the this compound framework.

Reaction Optimization: ML can be used to predict the optimal conditions for chemical reactions, improving the efficiency and yield of the synthesis process. beilstein-journals.org This involves balancing exploration and exploitation of the parameter space to achieve the desired outcomes. beilstein-journals.org

AI/ML ApplicationPotential Impact on Research
Predictive Modeling Reduces the time and cost of identifying promising drug candidates. mdpi.com
De Novo Design Generates novel and diverse chemical structures with optimized properties.
Reaction Optimization Enhances the efficiency and sustainability of chemical synthesis. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropyl-1,3-oxazole-4-carbothioamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves cyclocondensation of cyclopropyl-substituted precursors with thiocarbamoylating agents. Key parameters include temperature control (70–100°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., p-toluenesulfonic acid). To improve yields:
  • Monitor reaction progress via TLC or HPLC .
  • Optimize stoichiometry of cyclopropylamine and oxazole intermediates .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm cyclopropyl (δ 0.5–1.5 ppm) and oxazole-thioamide (δ 7.5–8.5 ppm) proton signals .
  • HPLC : Employ a C18 column (ACN/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 169.20) .
    Cross-validate with IR spectroscopy for functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement:
  • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Collect data at low temperature (100 K) to minimize thermal motion .
  • Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
    Example: The compound’s cyclopropyl ring geometry (bond angles ~60°) and oxazole planarity can be confirmed .

Q. How can researchers investigate the enzyme inhibition potential of this compound, and what assays are recommended?

  • Methodological Answer : Focus on target-specific assays:
  • Kinetic Studies : Use fluorescence-based protease assays (e.g., Zika NS2B-NS3 protease) with Z-FR-AMC substrate .
  • IC₅₀ Determination : Pre-incubate compound with enzyme, then measure residual activity. Data can be modeled using GraphPad Prism .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to active sites (e.g., SARS-CoV-2 Nsp3 macrodomain) .

Q. How should contradictions in biological activity data (e.g., variable IC₅₀ values) be addressed?

  • Methodological Answer : Cross-validate results using orthogonal methods:
  • Replicate assays under standardized conditions (pH, temperature, buffer).
  • Compare with structural analogs (e.g., 2-(4-chlorophenyl)-thiazole derivatives) to identify SAR trends .
  • Use statistical tools (e.g., ANOVA) to assess significance of outliers .
    Resolve crystallographic discrepancies by re-refining SHELX models with alternate conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.